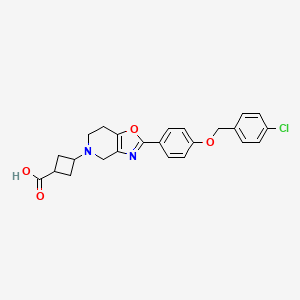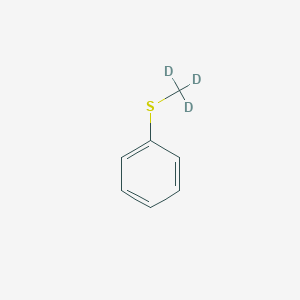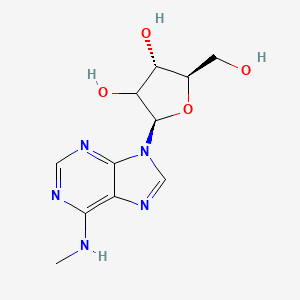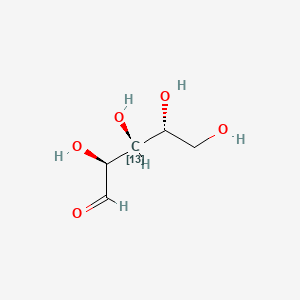
Povafonidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Povafonidine involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods often involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Povafonidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This type of reaction involves replacing one functional group with another, which can be useful in modifying the compound’s properties for specific applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Povafonidine has several scientific research applications:
Chemistry: Used as a model compound in studying alpha-2 adrenoreceptor agonists.
Biology: Investigated for its effects on blood vessel constriction and mucosal congestion.
Medicine: Potential therapeutic applications in treating nasal congestion and other conditions involving mucosal inflammation.
Industry: Utilized in the development of nasal decongestants and related pharmaceutical products.
Mécanisme D'action
Povafonidine exerts its effects by binding to alpha-2 adrenoreceptors, which are G protein-coupled receptors. This binding leads to the activation of intracellular signaling pathways that result in vasoconstriction and reduced mucosal congestion. The primary molecular targets are the alpha-2 adrenoreceptors located on the smooth muscle cells of blood vessels .
Comparaison Avec Des Composés Similaires
Povafonidine is unique among alpha-2 adrenoreceptor agonists due to its specific binding affinity and potency. Similar compounds include:
Clonidine: Another alpha-2 adrenoreceptor agonist used primarily for hypertension.
Guanfacine: Used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension.
Dexmedetomidine: Employed as a sedative and analgesic in intensive care settings.
This compound stands out due to its specific application in nasal congestion research and its potent vasoconstrictive properties .
Propriétés
Numéro CAS |
177843-85-5 |
|---|---|
Formule moléculaire |
C11H13N5 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-4-methyl-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H13N5/c1-7-8(16-11-12-4-5-13-11)2-3-9-10(7)15-6-14-9/h2-3,6H,4-5H2,1H3,(H,14,15)(H2,12,13,16) |
Clé InChI |
KPMVPPWUQFJHCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=CN2)NC3=NCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


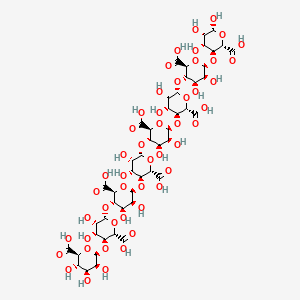
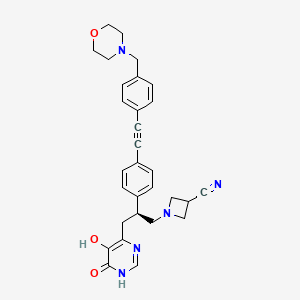

![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)


![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
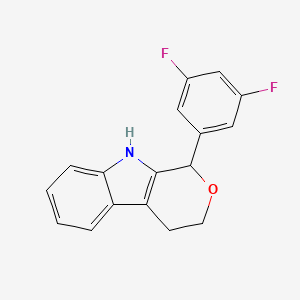
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)
